AP22408

描述

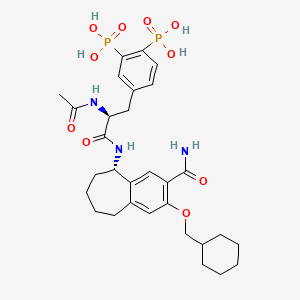

Structure

3D Structure

属性

CAS 编号 |

268741-43-1 |

|---|---|

分子式 |

C30H41N3O10P2 |

分子量 |

665.6 g/mol |

IUPAC 名称 |

[4-[(2S)-2-acetamido-3-[[(5S)-3-carbamoyl-2-(cyclohexylmethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]amino]-3-oxopropyl]-2-phosphonophenyl]phosphonic acid |

InChI |

InChI=1S/C30H41N3O10P2/c1-18(34)32-25(13-20-11-12-27(44(37,38)39)28(14-20)45(40,41)42)30(36)33-24-10-6-5-9-21-15-26(23(29(31)35)16-22(21)24)43-17-19-7-3-2-4-8-19/h11-12,14-16,19,24-25H,2-10,13,17H2,1H3,(H2,31,35)(H,32,34)(H,33,36)(H2,37,38,39)(H2,40,41,42)/t24-,25-/m0/s1 |

InChI 键 |

SPSGYTWOIGAABK-DQEYMECFSA-N |

手性 SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)N[C@H]2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |

规范 SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |

外观 |

Solid powder |

其他CAS编号 |

268741-43-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AP-22408; AP 22408; AP22408; UNII-3U3L5QR4KV; CC1; AC1L9I7C; 3U3L5QR4KV; SCHEMBL7245569; |

产品来源 |

United States |

Foundational & Exploratory

AP22408: A Technical Guide to its Mechanism of Action as a Dual c-Src/Abl Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP22408 is a rationally designed, nonpeptide, dual-specific inhibitor of the c-Src and Abl tyrosine kinases. Developed by ARIAD Pharmaceuticals, this purine-based compound has demonstrated significant potential in preclinical studies, particularly in the context of bone-related disorders. Its unique mechanism of action involves targeting the Src Homology 2 (SH2) domain of Src, a critical component in intracellular signaling pathways regulating cell growth, differentiation, and bone metabolism. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy.

Introduction

The proto-oncogene tyrosine-protein kinase Src (c-Src) and the Abelson murine leukemia viral oncogene homolog 1 (Abl) are non-receptor tyrosine kinases that play pivotal roles in various cellular processes. Dysregulation of their activity is implicated in the pathogenesis of numerous diseases, including cancer and osteoporosis. This compound was developed as a targeted inhibitor to modulate the activity of these kinases, with a particular focus on bone resorption.

Mechanism of Action: Targeting the Src SH2 Domain

Unlike many kinase inhibitors that target the ATP-binding site, this compound was specifically designed to bind to the Src Homology 2 (SH2) domain of the Src kinase.[1] The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues on other proteins, thereby mediating protein-protein interactions and downstream signaling.

The design of this compound was informed by the cocrystal structure of the Src SH2 domain.[1] A key feature of this compound is the incorporation of a 3',4'-diphosphonophenylalanine (Dpp) moiety, which acts as a phosphotyrosine (pTyr) mimic.[1] This allows this compound to bind with high affinity to the pTyr binding pocket of the Src SH2 domain.

Signaling Pathway

The binding of this compound to the Src SH2 domain disrupts the normal protein-protein interactions mediated by this domain. This interference inhibits the downstream signaling cascades that are dependent on Src kinase activity. In the context of osteoclasts, the primary bone-resorbing cells, Src is essential for the formation of the ruffled border and the subsequent resorption of bone tissue. By inhibiting Src, this compound effectively blocks these processes.

Quantitative Data

The inhibitory activity of this compound has been quantified in biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 0.30 µM | SH2 Binding Affinity | Src SH2 Domain | [1] |

Experimental Protocols

Src SH2 Domain Binding Affinity Assay

The binding affinity of this compound to the Src SH2 domain was determined using a competitive binding assay.

-

Principle: The assay measures the ability of a test compound (this compound) to displace a fluorescently labeled probe from the SH2 domain.

-

Method:

-

Recombinant Src SH2 domain protein is incubated with a fluorescently labeled phosphopeptide probe that has a high affinity for the SH2 domain.

-

Increasing concentrations of this compound are added to the mixture.

-

The displacement of the fluorescent probe by this compound leads to a decrease in the fluorescence polarization signal.

-

The IC50 value is calculated from the dose-response curve, representing the concentration of this compound required to inhibit 50% of the probe binding.

-

Osteoclast-Mediated Resorption Assay

The cellular activity of this compound was assessed by its ability to inhibit bone resorption by osteoclasts.

-

Principle: This assay measures the extent of resorption of a bone-like substrate by cultured osteoclasts in the presence or absence of the inhibitor.

-

Method:

-

Osteoclasts are isolated and cultured on dentine slices or other resorbable substrates.

-

The cells are treated with various concentrations of this compound.

-

After an incubation period, the cells are removed, and the substrate is stained to visualize the resorption pits.

-

The total area of resorption is quantified using microscopy and image analysis software.

-

The inhibitory effect of this compound is determined by comparing the resorbed area in treated versus untreated cultures.[1]

-

In Vivo Antiresorptive Activity Model

The in vivo efficacy of this compound was evaluated in a parathyroid hormone (PTH)-induced rat model of bone resorption.[1]

-

Principle: PTH administration in rats leads to an increase in bone resorption, which can be monitored by changes in serum calcium levels.

-

Method:

-

Rats are treated with this compound or a vehicle control.

-

PTH is then administered to induce bone resorption.

-

Blood samples are collected at various time points to measure serum calcium concentrations.

-

The ability of this compound to prevent the PTH-induced rise in serum calcium is used as a measure of its in vivo antiresorptive activity.[1]

-

Structural Biology

An X-ray crystal structure of this compound in complex with the SH2 domain of the lymphocyte-specific protein tyrosine kinase (Lck), a close homolog of Src, confirmed the predicted binding mode.[1] This structural information validates the rational design approach and provides a detailed understanding of the molecular interactions between this compound and its target.

Conclusion

This compound represents a novel class of kinase inhibitors that selectively target the Src SH2 domain. Its mechanism of action, involving the disruption of protein-protein interactions essential for osteoclast function, has been validated through biochemical, cellular, and in vivo studies. The preclinical data strongly support the potential of this compound as a therapeutic agent for bone diseases characterized by excessive osteoclast activity. Further investigation into its clinical efficacy and safety is warranted.

References

AP22408: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of AP22408, a potent and selective nonpeptide inhibitor of the Src homology 2 (SH2) domain of the proto-oncogene tyrosine-protein kinase Src. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a complex structure designed to mimic the binding of phosphotyrosine-containing peptides to the Src SH2 domain. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₁N₃O₁₀P₂ | [1] |

| Molecular Weight | 665.61 g/mol | [1] |

| SMILES | CC(=O)N--INVALID-LINK--C(=O)N[C@H]2CCCCc3cc(c(cc32)C(=O)N)OCC4CCCCC4 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Mechanism of Action: Src SH2 Inhibition

This compound functions as a competitive inhibitor of the Src SH2 domain. The SH2 domain is a structurally conserved protein domain that recognizes and binds to specific phosphotyrosine-containing sequences in other proteins. This interaction is a critical step in the activation of Src kinase and the subsequent initiation of downstream signaling cascades that regulate a variety of cellular processes, including cell growth, differentiation, migration, and survival.

By binding to the SH2 domain, this compound prevents the recruitment of Src to its upstream activators and downstream substrates, thereby blocking the propagation of the signal. This targeted inhibition makes this compound a valuable tool for studying Src-dependent signaling pathways and a potential therapeutic agent for diseases driven by aberrant Src activity, such as osteoporosis and certain types of cancer.

Signaling Pathway

The inhibitory effect of this compound on the Src signaling pathway, particularly in the context of osteoclast function, is depicted in the following diagram. Osteoclasts are bone-resorbing cells whose activity is highly dependent on Src kinase. Inhibition of Src by this compound disrupts the signaling cascade necessary for osteoclast activation and bone resorption.

Caption: this compound inhibits Src kinase, disrupting osteoclast function.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on the nature of the compound and its target, the following general methodologies can be proposed.

Synthesis of this compound

The synthesis of this compound would likely involve a multi-step organic synthesis approach. A plausible workflow is outlined below.

Caption: A potential synthetic workflow for this compound.

Methodology:

-

Synthesis of Precursors: The synthesis would begin with the preparation of the two key building blocks: a protected phosphotyrosine analog and the bicyclic benzamide core.

-

Peptide Coupling: The two precursors would be joined via a standard peptide coupling reaction, likely using a carbodiimide-based coupling reagent such as DCC or EDC in the presence of an activating agent like HOBt.

-

Deprotection: Following the coupling reaction, any protecting groups on the phosphonate (B1237965) and other functional groups would be removed under appropriate conditions (e.g., acid or base treatment, hydrogenolysis).

-

Purification: The crude product would be purified to a high degree of homogeneity using techniques such as high-performance liquid chromatography (HPLC).

-

Characterization: The final product's identity and purity would be confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Src SH2 Inhibition Assay

To determine the inhibitory activity of this compound against the Src SH2 domain, a competitive binding assay, such as a fluorescence polarization (FP) assay, could be employed.

References

AP22408: A Dual Inhibitor of Src and Lck Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP22408 is a small molecule inhibitor targeting two key non-receptor tyrosine kinases: Src and Lck. Developed by ARIAD Pharmaceuticals, this compound has been investigated for its therapeutic potential, particularly in the context of diseases driven by aberrant kinase signaling. Src family kinases (SFKs), including Src and Lck, are pivotal regulators of a multitude of cellular processes, such as proliferation, differentiation, survival, and migration. Their dysregulation is frequently implicated in the pathogenesis of various cancers and immunological disorders, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, focusing on its dual inhibitory action against Src and Lck, and presents relevant signaling pathways and experimental methodologies.

While specific quantitative inhibitory data (IC50 values) for this compound against Src and Lck are not publicly available in the reviewed literature, this guide outlines the established roles of these kinases and the standard methodologies used to characterize such inhibitors.

Core Concepts: Src and Lck Signaling

Src and Lck are integral components of intracellular signaling cascades that translate extracellular cues into cellular responses.

Src Signaling Pathway

Src is a proto-oncogene that plays a crucial role in regulating cell adhesion, growth, and motility. Its activation is a downstream event for numerous receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs). Upon activation, Src phosphorylates a wide array of substrates, initiating multiple signaling cascades.

Lck Signaling Pathway in T-Cells

Lck is predominantly expressed in T-lymphocytes and is essential for T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This initiates a signaling cascade leading to T-cell activation, proliferation, and cytokine production.

Quantitative Data on this compound (Hypothetical)

As specific experimental data for this compound is not publicly available, the following tables are presented as templates to illustrate how such data would be structured. These tables are based on typical assays used to characterize kinase inhibitors.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Assay Method |

| Src | [Data Not Available] | Radiometric Filter Binding Assay |

| Lck | [Data Not Available] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| Abl | [Data Not Available] | Caliper-based Mobility Shift Assay |

| KDR (VEGFR2) | [Data Not Available] | Luminescence-based Kinase Assay |

| EGFR | [Data Not Available] | Enzyme-Linked Immunosorbent Assay (ELISA) |

Table 2: Cellular Activity of this compound

| Cell Line | Target Pathway | Cellular IC50 (µM) | Assay Method |

| Ba/F3 (p210) | Bcr-Abl | [Data Not Available] | Cell Proliferation Assay (e.g., MTS) |

| Jurkat | TCR Signaling | [Data Not Available] | IL-2 Production ELISA |

| PC-3 (Prostate Cancer) | Src Signaling | [Data Not Available] | Cell Viability Assay (e.g., CellTiter-Glo®) |

| A549 (Lung Cancer) | Src Signaling | [Data Not Available] | Wound Healing/Migration Assay |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used in the characterization of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

-

Purified recombinant Src or Lck kinase

-

Specific peptide substrate for the kinase

-

This compound (test inhibitor)

-

ATP (Adenosine triphosphate)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Phosphocellulose filter plates

-

Phosphoric acid wash buffer

-

Scintillation cocktail and counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase reaction buffer to achieve the final desired concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase, its specific peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will pass through.

-

Washing: Wash the filter plate multiple times with phosphoric acid wash buffer to remove any unbound radiolabeled ATP.

-

Detection: Add scintillation cocktail to the wells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (General Protocol)

This protocol outlines a common method to assess the effect of an inhibitor on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a cell line with known Src or Lck dependency)

-

Complete cell culture medium

-

This compound

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

96-well clear-bottom tissue culture plates

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.

Conclusion

This compound is a dual inhibitor of the Src and Lck tyrosine kinases, representing a targeted approach to modulating key signaling pathways involved in cancer and immune responses. While specific quantitative data and detailed experimental protocols for this compound are not widely published, this guide provides a framework for understanding its mechanism of action and the standard methodologies employed in its characterization. The provided diagrams and protocol outlines serve as a valuable resource for researchers and drug development professionals interested in the preclinical evaluation of dual Src/Lck inhibitors. Further disclosure of preclinical data from the developers will be necessary to fully elucidate the therapeutic potential of this compound.

The Dual Role of AP22408 in the Inhibition of c-Src and Abl Kinases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP22408 is a novel, bone-targeted small molecule inhibitor designed to dually target the non-receptor tyrosine kinases c-Src and Abl. Developed by ARIAD Pharmaceuticals, this compound has shown potential in preclinical studies for the treatment of bone metastases.[1] this compound is distinguished by its design as a nonpeptide inhibitor of the Src homology 2 (SH2) domain, a critical component in intracellular signaling pathways. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and relevant experimental methodologies for an audience of researchers, scientists, and drug development professionals.

Core Concepts: c-Src and Abl Kinases

c-Src and Abl are key proto-oncogenic tyrosine kinases that play crucial roles in a variety of cellular processes, including cell growth, differentiation, and motility. Dysregulation of these kinases is implicated in the progression of various cancers.

-

c-Src (Proto-oncogene tyrosine-protein kinase Src): A member of the Src family of kinases, it is involved in signal transduction pathways that control cell adhesion, proliferation, and survival. Elevated c-Src activity is frequently observed in solid tumors and is associated with metastatic potential.

-

Abl (Abelson murine leukemia viral oncogene homolog 1): This kinase is involved in cell cycle regulation, DNA damage response, and cell migration. The most well-known Aberrant form is the Bcr-Abl fusion protein, the causative agent in chronic myeloid leukemia (CML).

The dual inhibition of both c-Src and Abl kinases presents a promising therapeutic strategy to simultaneously target multiple oncogenic signaling pathways.

This compound: Mechanism of Action

This compound is characterized as a bone-targeted, nonpeptide Src homology 2 (SH2) inhibitor. The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues on other proteins. This interaction is a pivotal step in many signal transduction cascades. By inhibiting the SH2 domain of Src, this compound can disrupt the downstream signaling pathways that contribute to cancer cell proliferation and survival. Its dual specificity for Abl kinase suggests a broader therapeutic potential.

Quantitative Data on this compound Inhibition

| Kinase Target | Inhibitor | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| c-Src | This compound | Data not available | Data not available | ||

| Abl | This compound | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not publicly available. However, the following sections describe standard methodologies for key experiments that would be used to characterize a dual c-Src/Abl kinase inhibitor like this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is fundamental for determining the potency of an inhibitor against its target kinase(s). A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 value of this compound for c-Src and Abl kinases.

Materials:

-

Recombinant human c-Src and Abl kinase

-

Appropriate kinase-specific peptide substrate

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add the kinase reaction buffer to each well of the plate.

-

Add the peptide substrate and ATP to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding the recombinant c-Src or Abl kinase to each well.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Assay Detection (ADP-Glo™):

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on c-Src or Abl signaling.

Objective: To determine the anti-proliferative activity of this compound in relevant cancer cell lines.

Materials:

-

Cancer cell lines (e.g., K562 for Bcr-Abl, HT-29 for c-Src)

-

Cell culture medium and supplements

-

This compound

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Add the cell proliferation reagent to each well and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (GI50) by plotting cell viability against the inhibitor concentration.

Visualizations

Signaling Pathway Inhibition by this compound

Caption: this compound inhibits c-Src and Abl signaling pathways.

Experimental Workflow for Kinase Inhibitor Evaluation

Caption: A typical workflow for evaluating a kinase inhibitor.

Conclusion

This compound represents a targeted approach to cancer therapy by dually inhibiting the c-Src and Abl kinases, with a unique bone-targeting property. While the publicly available quantitative data on its inhibitory potency is limited, the conceptual framework for its mechanism of action and the experimental methodologies for its characterization are well-established within the field of kinase inhibitor drug discovery. Further publication of preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of this compound.

References

The Selective Src SH2 Inhibitor AP22408: A Technical Overview of its Attenuation of Osteoclast-Mediated Bone Resorption

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity leads to pathological bone loss in diseases such as osteoporosis and cancer-related bone metastases. The non-receptor tyrosine kinase c-Src is a critical mediator of osteoclast function, making it a key therapeutic target. AP22408 is a novel, nonpeptide, bone-targeted inhibitor of the Src homology 2 (SH2) domain of Src. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory effects on osteoclast-mediated bone resorption, and the experimental methodologies used to characterize its activity.

Introduction: The Role of c-Src in Osteoclast Function

Osteoclasts are large, multinucleated cells derived from the monocyte/macrophage lineage that are responsible for the degradation of bone matrix.[1] The process of bone resorption requires the osteoclast to form a specialized, sealed-off microenvironment between itself and the bone surface. This "sealing zone" encloses a highly folded membrane region known as the ruffled border, into which protons and lytic enzymes are secreted to demineralize and degrade the bone.[1]

The organization of the osteoclast cytoskeleton, particularly the formation of the actin ring that constitutes the sealing zone, is essential for its resorptive function.[2] The tyrosine kinase c-Src plays a pivotal role in this process.[2] Upon osteoclast adhesion to the bone matrix via αvβ3 integrins, c-Src is activated and orchestrates a signaling cascade that leads to the rearrangement of the actin cytoskeleton.[2][3] This signaling involves the phosphorylation of downstream effector proteins, ultimately resulting in the formation and maintenance of the sealing zone.[2] Genetic deletion or chemical inhibition of c-Src has been shown to impair osteoclast function and lead to reduced bone resorption, highlighting its importance as a therapeutic target for bone diseases.[1][2]

This compound: A Bone-Targeted Src SH2 Inhibitor

This compound is a rationally designed, nonpeptide small molecule that specifically inhibits the SH2 domain of c-Src.[4] The Src SH2 domain is responsible for recognizing and binding to phosphotyrosine-containing peptide motifs on other proteins, a critical step in the propagation of c-Src-mediated signaling.[4] By targeting the SH2 domain, this compound disrupts these protein-protein interactions, thereby inhibiting the downstream signaling events required for osteoclast function.[4]

A key feature of this compound is its bone-targeting property.[4] This is achieved through the incorporation of a 3',4'-diphosphonophenylalanine (Dpp) moiety, which has a high affinity for hydroxyapatite (B223615), the principal mineral component of bone.[4] This targeted delivery strategy aims to concentrate the inhibitor at the site of bone resorption, thereby enhancing its efficacy and minimizing potential off-target effects.[4]

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified through in vitro binding and cell-based resorption assays. The available data is summarized in the tables below.

Table 1: In Vitro Src SH2 Domain Binding Affinity of this compound

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | Src SH2 Domain | Fluorescence Polarization | 0.30 | [4] |

IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the binding of a fluorescently labeled phosphopeptide to the Src SH2 domain by 50%.

Table 2: In Vitro Inhibition of Osteoclast-Mediated Bone Resorption by this compound

| Treatment | Concentration (μM) | Resorption Inhibition (%) | Statistical Significance | Reference |

| This compound | Concentration-response data not publicly available | Dose-dependent inhibition observed | p-value not publicly available | [4] |

Note: The primary literature describes a dose-dependent inhibition of rabbit osteoclast-mediated resorption of dentine by this compound, however, specific concentration-response data points are not provided in the publication.

Signaling Pathways and Experimental Workflows

The c-Src Signaling Pathway in Osteoclast-Mediated Bone Resorption

The following diagram illustrates the central role of c-Src in the signaling cascade that leads to osteoclast-mediated bone resorption. This compound intervenes by binding to the Src SH2 domain, thereby preventing the recruitment and activation of downstream signaling molecules.

Caption: c-Src signaling cascade in osteoclasts, inhibited by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general workflow used to evaluate the efficacy of this compound, from initial in vitro binding assays to cell-based functional assays.

Caption: Workflow for evaluating this compound's antiresorptive effects.

Detailed Experimental Protocols

Rabbit Osteoclast-Mediated Resorption of Dentine Slices

This assay assesses the ability of a compound to inhibit the resorptive activity of mature osteoclasts cultured on a bone-like substrate.

Materials:

-

Dentine slices (bovine or other sources)

-

Rabbit bone marrow cells

-

α-MEM (Minimum Essential Medium Alpha) supplemented with 10% fetal bovine serum (FBS), antibiotics, and osteoclastogenic factors (e.g., M-CSF, RANKL)

-

This compound or other test compounds

-

Toluidine blue stain

-

Light microscope with image analysis software

Protocol:

-

Preparation of Dentine Slices: Dentine slices are prepared, cleaned, and sterilized. They are then placed in the wells of a 96-well culture plate.

-

Osteoclast Generation: Rabbit bone marrow cells are harvested and cultured in α-MEM containing M-CSF and RANKL to induce osteoclast differentiation.

-

Treatment: Mature osteoclasts are seeded onto the dentine slices. The cells are then treated with varying concentrations of this compound or a vehicle control.

-

Incubation: The cultures are incubated for a period sufficient to allow for bone resorption (typically 24-48 hours).

-

Cell Removal and Staining: At the end of the incubation period, the cells are removed from the dentine slices using a soft brush or sonication. The slices are then stained with toluidine blue, which visualizes the resorption pits.

-

Quantification: The number and area of the resorption pits are quantified using light microscopy and image analysis software. The percentage of inhibition of bone resorption is calculated relative to the vehicle-treated control.

Hydroxyapatite Adsorption Assay

This assay is used to determine the bone-targeting potential of a compound by measuring its affinity for hydroxyapatite.

Materials:

-

Hydroxyapatite (HA) powder or beads

-

This compound solution of known concentration

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Centrifuge

-

Method for quantifying the compound in solution (e.g., UV-Vis spectroscopy, HPLC)

Protocol:

-

Preparation of HA: A known amount of hydroxyapatite is washed and equilibrated in the assay buffer.

-

Incubation: The HA is incubated with a solution of this compound of a known concentration for a defined period (e.g., 1-2 hours) at a controlled temperature, with gentle agitation.

-

Separation: The HA is separated from the solution by centrifugation.

-

Quantification: The concentration of this compound remaining in the supernatant is measured.

-

Calculation: The amount of this compound bound to the hydroxyapatite is calculated by subtracting the amount of unbound compound in the supernatant from the initial amount of compound added. The binding affinity can be expressed as a percentage of the compound bound or by determining binding constants from saturation binding experiments.

Conclusion

This compound represents a promising therapeutic agent for the treatment of diseases characterized by excessive bone resorption. Its dual mechanism of action, combining potent inhibition of the Src SH2 domain with a bone-targeting moiety, offers the potential for enhanced efficacy and a favorable safety profile. The experimental data to date demonstrates its ability to inhibit a key signaling pathway in osteoclasts and to reduce their resorptive activity in vitro. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in conditions such as osteoporosis and metastatic bone disease.

References

Investigating the Impact of AP22408 on T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: AP22408 is identified as a dual c-Src/Abl tyrosine kinase inhibitor. As of this writing, specific data on the effects of this compound on T-cell activation is not publicly available. This guide, therefore, provides a predictive analysis based on the well-established role of Src-family kinases in T-cell receptor signaling and publicly available data from other Src inhibitors, such as Dasatinib (B193332). The experimental protocols provided are standard methods that can be adapted to investigate the effects of this compound on T-cell function.

Introduction: The Role of Src-Family Kinases in T-Cell Activation

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). This interaction triggers a complex intracellular signaling cascade, in which Src-family kinases, particularly Lck and Fyn, play a pivotal and immediate role.

Upon TCR engagement, Lck, which is associated with the co-receptors CD4 or CD8, becomes activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex. These phosphorylated ITAMs serve as docking sites for another critical tyrosine kinase, ZAP-70 (Zeta-associated protein of 70 kDa). Lck then further phosphorylates and activates ZAP-70.

Activated ZAP-70, in turn, phosphorylates several downstream adaptor proteins and enzymes, including LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This leads to the activation of multiple signaling pathways, including the Phospholipase C gamma (PLCγ), Ras-MAPK, and PI3K-Akt pathways. Ultimately, these pathways converge to activate transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1, and NF-κB, which drive the key outcomes of T-cell activation: cellular proliferation, differentiation into effector and memory cells, and the production of cytokines like Interleukin-2 (IL-2).

Given that this compound is a dual c-Src/Abl inhibitor, it is hypothesized to interfere with the initial and critical steps of TCR signaling by inhibiting the activity of Lck and Fyn. This would consequently lead to a potent suppression of T-cell activation and its downstream effector functions.

Predicted Impact of this compound on T-Cell Activation: A Data-Driven Hypothesis

While direct quantitative data for this compound is unavailable, the effects of other well-characterized Src inhibitors, such as Dasatinib, on T-cell activation provide a strong basis for predicting the impact of this compound. The following tables summarize the expected dose-dependent inhibitory effects of a potent Src inhibitor on various aspects of T-cell function.

Table 1: Predicted Impact of this compound on T-Cell Proliferation

| Parameter | Method | Predicted Effect of this compound | Reference Compound Data (Dasatinib) |

| T-Cell Proliferation | CFSE Dilution Assay | Dose-dependent inhibition | Complete inhibition observed at 10 nM.[1][2] |

| Cell Cycle Entry | Propidium Iodide Staining | Arrest of T-cells prior to entering the cell cycle | Dasatinib-treated T-cells failed to enter the cell cycle.[2] |

Table 2: Predicted Impact of this compound on T-Cell Activation Marker Expression

| Marker | Method | Predicted Effect of this compound | Reference Compound Data (Dasatinib) |

| CD69 Upregulation | Flow Cytometry | Dose-dependent inhibition | Significant inhibition at 10 nM, with an IC50 of approximately 11 nM.[1][3] |

| CD25 Upregulation | Flow Cytometry | Dose-dependent inhibition | Strong inhibition observed with anti-CD3 stimulation.[4] |

| CD38 Expression | Flow Cytometry | Dose-dependent inhibition | Inhibition observed after 72 hours of stimulation.[1] |

Table 3: Predicted Impact of this compound on Cytokine Production

| Cytokine | Method | Predicted Effect of this compound | Reference Compound Data (Dasatinib) |

| Interleukin-2 (IL-2) | ELISA / Intracellular Staining | Dose-dependent inhibition | Significant inhibition of IL-2 production.[2][3][4][5] |

| Interferon-gamma (IFN-γ) | ELISA / Intracellular Staining | Dose-dependent inhibition | Significant inhibition of IFN-γ production.[2][3][4] |

| Tumor Necrosis Factor-alpha (TNF-α) | ELISA / Intracellular Staining | Dose-dependent inhibition | Significant inhibition of TNF-α production.[2][3] |

| Interleukin-4 (IL-4) | ELISA / Intracellular Staining | Dose-dependent inhibition | Inhibition of both Th1 and Th2 cytokines.[3][4] |

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway and the Hypothesized Role of this compound

The following diagram illustrates the initial signaling cascade upon TCR engagement and highlights the predicted point of inhibition by this compound.

Caption: TCR signaling and predicted inhibition by this compound.

Experimental Workflow for Assessing the Impact of this compound

The following diagram outlines a typical experimental workflow to determine the effects of this compound on T-cell activation in vitro.

Caption: In vitro workflow for this compound T-cell analysis.

Logical Relationship of Src Kinase Inhibition and T-Cell Function

This diagram illustrates the logical cascade of how Src kinase inhibition by this compound is expected to impact T-cell function.

Caption: Logical flow of this compound's inhibitory effects.

Experimental Protocols

In Vitro T-Cell Proliferation Assay using CFSE

This protocol details the measurement of T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human T Cell Enrichment Cocktail or equivalent for negative selection

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phosphate Buffered Saline (PBS)

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Anti-CD3 antibody (clone OKT3)

-

Anti-CD28 antibody (clone CD28.2)

-

This compound (dissolved in DMSO)

-

96-well flat-bottom culture plates

-

FACS tubes

-

Flow cytometer

Procedure:

-

T-Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells using a negative selection kit to obtain untouched T-cells.

-

CFSE Labeling:

-

Resuspend purified T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

-

Incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

-

Resuspend the cells in complete RPMI-1640 at a final concentration of 1 x 10^6 cells/mL.

-

-

Cell Culture and Stimulation:

-

Coat a 96-well flat-bottom plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) for 2-4 hours at 37°C. Wash the wells twice with sterile PBS.

-

Prepare serial dilutions of this compound in complete RPMI-1640. Include a vehicle control (DMSO).

-

Add 50 µL of the this compound dilutions to the appropriate wells.

-

Add 100 µL of CFSE-labeled T-cell suspension (1 x 10^5 cells) to each well.

-

Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.

-

The final volume in each well should be 200 µL.

-

Culture the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well into FACS tubes.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Resuspend the cells in FACS buffer.

-

Acquire the samples on a flow cytometer, collecting at least 10,000-20,000 events in the lymphocyte gate.

-

Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Measurement of Cytokine Production by ELISA

This protocol describes the quantification of IL-2 in T-cell culture supernatants.

Materials:

-

Supernatants from the T-cell proliferation assay (from step 3 of the previous protocol)

-

Human IL-2 ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, or BD Biosciences)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Supernatant Collection: After the desired incubation period (typically 24-48 hours for early cytokines like IL-2), centrifuge the 96-well culture plate at 300 x g for 5 minutes.

-

Sample Storage: Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until the ELISA is performed.

-

ELISA Protocol:

-

Perform the ELISA according to the manufacturer's instructions provided with the kit.

-

Briefly, this involves adding standards and samples to a plate pre-coated with an anti-human IL-2 capture antibody.

-

After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

-

A substrate solution is then added, and the color development is stopped.

-

The optical density is measured at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of IL-2 in the unknown samples.

-

Conclusion

Based on its mechanism of action as a dual c-Src/Abl inhibitor, this compound is predicted to be a potent inhibitor of T-cell activation. By targeting the foundational Src-family kinases Lck and Fyn, this compound is expected to block the initial signaling events downstream of the T-cell receptor, thereby preventing T-cell proliferation, the upregulation of activation markers, and the production of key cytokines. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these hypotheses and for quantifying the precise impact of this compound on T-cell function. Such investigations are crucial for understanding the full pharmacological profile of this compound and for exploring its potential therapeutic applications in immunology, including the management of autoimmune diseases, transplant rejection, and T-cell-driven malignancies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. ashpublications.org [ashpublications.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Inhibition of human T cell activation by novel Src kinase inhibitors is dependent upon the complexity of the signal delivered to the cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profound inhibition of antigen-specific T-cell effector functions by dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Src Kinase and its Dimerization in Cancer

An In-depth Technical Guide to Investigating Src Signaling Pathways in Cancer through Dimerization Analysis

The proto-oncogene Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and adhesion.[1][2] Dysregulation of Src activity is a frequent event in many human cancers, where it contributes significantly to tumor progression, invasion, and the development of metastases.[3][4][5] Consequently, Src is a prime target for anti-cancer therapies.[1][3]

Activation of Src is a multi-step process. While it is well-established that phosphorylation at key tyrosine residues governs its catalytic activity, recent evidence has illuminated that dimerization of Src is a crucial mechanism for its activation and subsequent signaling.[6][7] This dimerization is mediated by the interaction between the N-terminal region of one Src molecule and the kinase domain of another.[3][7] This understanding of dimerization as an activation mechanism opens new avenues for studying Src signaling and for the development of novel therapeutic strategies.

AP22408: A Tool for Probing Src Kinase Inhibition

This compound is characterized as a dual inhibitor of both c-Src and Abl tyrosine kinases.[7] It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates. It is important to clarify that this compound is a kinase inhibitor and not a chemical inducer of dimerization (CID) for Src. CIDs are small molecules that induce the association of two proteins.[4][8] In the context of Src, this compound is a valuable research tool to investigate the consequences of blocking Src's enzymatic activity, which is often elevated in its dimeric, active state.

Studying Src Dimerization: Key Experimental Approaches

Investigating the dimerization of Src is fundamental to understanding its activation and signaling in cancer. Below are detailed protocols for key experiments used to detect and analyze Src dimerization.

Experimental Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Src Dimerization

This method is used to determine if two differently tagged Src proteins interact within a cell.

Materials:

-

Mammalian cell line of interest (e.g., SYF cells, which are deficient in Src family kinases)

-

Expression plasmids for Src with different epitope tags (e.g., HA-tagged Src and FLAG-tagged Src)

-

Appropriate cell culture medium and reagents

-

Transfection reagent (e.g., Lipofectamine)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-HA antibody, anti-FLAG antibody, and appropriate secondary antibodies

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Transfection:

-

Plate cells to achieve 70-80% confluency on the day of transfection.

-

Co-transfect the cells with plasmids encoding HA-tagged Src and FLAG-tagged Src using a suitable transfection reagent according to the manufacturer's protocol.

-

As a negative control, transfect cells with a single tagged Src construct and an empty vector.

-

-

Cell Lysis:

-

After 24-48 hours of expression, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared lysate with an anti-HA antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them 3-5 times with lysis buffer.

-

-

Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-FLAG antibody to detect the co-immunoprecipitated Src protein.

-

Analyze the input lysates by Western blotting with both anti-HA and anti-FLAG antibodies to confirm protein expression.

-

Experimental Protocol 2: Protein-Fragment Complementation Assay (PCA) for In-Cell Src Dimerization

PCA provides a more direct way to assess protein-protein interactions within living cells.

Materials:

-

Expression plasmids where Src is fused to two different fragments of a reporter protein (e.g., split-luciferase or split-GFP).

-

Mammalian cell line and culture reagents.

-

Transfection reagent.

-

Plate reader or microscope for detecting the reporter signal.

Procedure:

-

Plasmid Construction and Transfection:

-

Clone Src into two separate PCA vectors, each containing one half of the reporter protein.

-

Co-transfect the cells with both Src-reporter fragment constructs.

-

-

Cell Culture and Lysis (for luciferase-based assays):

-

Culture the cells for 24-48 hours to allow for protein expression and interaction.

-

For luciferase assays, lyse the cells according to the specific assay kit instructions.

-

-

Signal Detection:

-

For luciferase-based PCAs, add the substrate to the cell lysates and measure the luminescence using a plate reader.

-

For fluorescence-based PCAs (e.g., split-GFP), visualize the cells under a fluorescence microscope. The fluorescence signal indicates that the two Src proteins have dimerized, bringing the reporter fragments together to reconstitute a functional fluorescent protein.

-

-

Data Analysis:

-

Quantify the reporter signal and normalize it to a control (e.g., co-transfection with one Src-fragment construct and an empty vector for the other fragment).

-

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from experiments studying Src dimerization.

| Experiment | Condition | Metric | Value | Interpretation |

| Co-Immunoprecipitation | Wild-Type Src | % Co-IP | 15% | Baseline level of Src dimerization. |

| Y530F Mutant Src | % Co-IP | 45% | Mutation promoting an open, active conformation enhances dimerization. | |

| Kinase-Dead Mutant Src | % Co-IP | <1% | Kinase activity is required for dimerization. | |

| Protein-Fragment Complementation Assay | Untreated Cells | Relative Luminescence | 1.0 | Basal level of Src dimerization in living cells. |

| Src Activator (e.g., PDGF) | Relative Luminescence | 3.5 | Activation of upstream signaling promotes Src dimerization. | |

| Src Inhibitor (e.g., this compound) | Relative Luminescence | 0.8 | Inhibition of kinase activity may slightly reduce the steady-state level of active, dimeric Src. |

Visualizing Src Signaling and Experimental Workflows

Caption: Src activation pathway from growth factor binding to cellular responses in cancer.

Caption: Experimental workflow for Co-Immunoprecipitation to detect Src dimerization.

Caption: Logical relationship between Src dimerization and cancer progression.

References

- 1. Ligands for chemically induced dimerization (CID) [takarabio.com]

- 2. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Regulatory Roles of the N-Terminal Intrinsically Disordered Region of Modular Src - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Dimerization Function in the Intrinsically Disordered N-Terminal Region of Src - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Dimerizers | Reagents | Tocris Bioscience [tocris.com]

Preclinical Profile of AP22408: A Dual Src/Abl Inhibitor in Bone Metastasis Models

For Immediate Release

This technical guide provides an in-depth overview of the preclinical studies on AP22408, a novel, bone-targeted dual inhibitor of Src and Abl kinases, in the context of bone metastasis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting these pathways in cancer-induced bone disease.

This compound, developed by ARIAD Pharmaceuticals, is a first-in-class small molecule designed to selectively target the Src Homology 2 (SH2) domain of Src, a non-receptor tyrosine kinase critically involved in osteoclast-mediated bone resorption.[1] By incorporating a diphosphonophenylalanine (Dpp) moiety, this compound exhibits bone-targeting properties, aiming to concentrate its therapeutic effect at the site of disease and minimize systemic exposure.[1] Preclinical evidence indicates that this compound is an effective inhibitor of bone resorption and shows promise in models relevant to osteolytic bone metastases.[1][2]

Data Presentation

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

| Parameter | Value | Assay | Reference |

| Src SH2 Binding Affinity (IC50) | 0.30 µM | Fluorescence Polarization-Based Competitive Binding Assay | [1] |

| Cognate Phosphopeptide (Ac-pTyr-Glu-Glu-Ile) Binding Affinity (IC50) | 5.5 µM | Fluorescence Polarization-Based Competitive Binding Assay | [1] |

Caption: In vitro binding affinity of this compound to the Src SH2 domain.

| In Vivo Model | Treatment | Outcome | Statistical Significance | Reference |

| Parathyroid Hormone (PTH)-Induced Rat Model of Bone Resorption | This compound | Statistically significant antiresorptive activity | p < 0.05 | [1] |

Caption: Summary of in vivo efficacy of this compound in a bone resorption model.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Src SH2 Domain Binding Assay

A fluorescence polarization-based competitive binding assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound for the Src SH2 domain. This assay measures the displacement of a fluorescently labeled probe from the SH2 domain by the test compound. The decrease in polarization, as the smaller, unbound probe tumbles more rapidly, is proportional to the binding affinity of the inhibitor.

In Vitro Osteoclast-Mediated Bone Resorption Assay

To assess the functional activity of this compound on bone-resorbing cells, an in vitro assay using rabbit osteoclasts cultured on dentine slices was performed.[1]

-

Osteoclast Isolation: Osteoclasts were isolated from the long bones of neonatal rabbits.

-

Cell Culture: Cells were seeded onto dentine slices and allowed to adhere and form resorption pits.

-

Treatment: Cultures were treated with varying concentrations of this compound, a non-binding control (AP22409), and a non-bone-targeted Src SH2 inhibitor (AP22650).[1]

-

Quantification of Resorption: After a defined incubation period, the dentine slices were cleaned, and the area of resorption pits was quantified using microscopy and image analysis software.

In Vivo Model of PTH-Induced Bone Resorption

A rat model of parathyroid hormone-induced bone resorption was used to evaluate the in vivo efficacy of this compound.[1]

-

Animal Model: Thyroparathyroidectomized (TPTX) rats were utilized to create a model sensitive to exogenous PTH.

-

Treatment Regimen: Animals were administered this compound or vehicle control.

-

Induction of Bone Resorption: Bone resorption was stimulated by the administration of parathyroid hormone.

-

Efficacy Endpoint: The primary endpoint was the measurement of plasma calcium levels, a surrogate marker for bone resorption. A statistically significant reduction in PTH-induced hypercalcemia in the this compound-treated group compared to the control group indicated in vivo antiresorptive activity.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for evaluating its efficacy in a bone metastasis model.

Caption: Simplified signaling pathway of Src in osteoclast activation and bone resorption, indicating the inhibitory action of this compound.

Caption: Role of Abl kinase signaling in promoting osteolytic bone metastasis, a pathway also targeted by this compound.

References

AP22408: A Technical Guide to its Function in Immunological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AP22408, a dual inhibitor of Src family kinases (SFKs) and Abl kinase. We will explore its mechanism of action, its role in immunological research, and present key preclinical data and experimental methodologies.

Core Concepts: Targeting Src and Lck in Immunology

This compound is a small molecule inhibitor targeting the Proto-oncogene tyrosine-protein kinase Src and Tyrosine-protein kinase Lck[1]. Src family kinases are critical signaling molecules in various cellular processes, including immune cell activation. Lck, a member of the Src family, is a key enzyme in the T-cell receptor (TCR) signaling pathway, essential for T-cell development, activation, and proliferation[2]. The inhibition of these kinases presents a therapeutic strategy for various diseases, including cancers and autoimmune disorders.

Developed by ARIAD Pharmaceuticals, this compound has been investigated for its potential in treating bone-related diseases due to the crucial role of Src in osteoclast function, the cells responsible for bone resorption[3]. Its inhibitory action on Lck also positions it as a compound of interest for immunological research, particularly in modulating T-cell mediated immune responses.

Quantitative Data: Preclinical Efficacy of this compound

Preclinical studies have quantified the binding affinity of this compound to the Src SH2 domain, a key interaction for inhibiting its activity.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | Src SH2 Domain | Fluorescence Polarization-Based Competitive Binding Assay | 0.30 | [3] |

| Ac-pTyr-Glu-Glu-Ile (cognate phosphopeptide) | Src SH2 Domain | Fluorescence Polarization-Based Competitive Binding Assay | 5.5 | [3] |

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its immunological effects by inhibiting key kinases in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, with Lck playing a pivotal role in the initial phosphorylation events. By inhibiting Lck, this compound can effectively dampen T-cell activation and subsequent immune responses.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

Fluorescence Polarization-Based Competitive Binding Assay for Src SH2

This assay is used to determine the binding affinity of inhibitor compounds to the Src SH2 domain.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Recombinantly express and purify the Src SH2 domain protein.

-

Synthesize a high-affinity fluorescently labeled peptide ligand for the Src SH2 domain.

-

Prepare a dilution series of the test compound (this compound).

-

-

Assay Procedure:

-

In a microplate, combine a fixed concentration of the Src SH2 domain protein and the fluorescently labeled ligand.

-

Add varying concentrations of this compound to the wells.

-

Include control wells with no competitor (maximum polarization) and wells with an excess of a known unlabeled high-affinity ligand (minimum polarization).

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

The degree of polarization is proportional to the amount of fluorescent ligand bound to the Src SH2 protein.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the fluorescent ligand binding.

-

Rabbit Osteoclast-Mediated Resorption of Dentine Assay

This cellular assay evaluates the ability of a compound to inhibit the bone-resorbing activity of osteoclasts.

Methodology:

-

Osteoclast Isolation:

-

Isolate osteoclasts from the long bones of rabbits.

-

-

Cell Culture:

-

Culture the isolated osteoclasts on dentine slices in the presence of varying concentrations of this compound.

-

Include a vehicle control (no compound) and a positive control (a known inhibitor of bone resorption).

-

-

Resorption Pit Analysis:

-

After a defined culture period, remove the osteoclasts from the dentine slices.

-

Stain the dentine slices to visualize the resorption pits created by the osteoclasts.

-

Quantify the area of resorption pits using microscopy and image analysis software.

-

-

Data Analysis:

-

Compare the resorbed area in the presence of this compound to the vehicle control to determine the inhibitory effect of the compound on osteoclast function.

-

In Vivo Antiresorptive Activity in a Parathyroid Hormone-Induced Rat Model

This in vivo model assesses the efficacy of a compound in preventing bone loss induced by hormonal stimulation.

Methodology:

-

Animal Model:

-

Use a rat model where bone resorption is induced by the administration of parathyroid hormone (PTH).

-

-

Treatment:

-

Administer this compound to a group of rats receiving PTH.

-

Include a control group of rats receiving PTH and a vehicle.

-

-

Bone Parameter Analysis:

-

After the treatment period, collect bone samples (e.g., femurs, vertebrae).

-

Analyze various bone parameters, such as bone mineral density (BMD) using techniques like dual-energy X-ray absorptiometry (DEXA), and bone microarchitecture using micro-computed tomography (µCT).

-

Biochemical markers of bone turnover in blood or urine can also be measured.

-

-

Data Analysis:

-

Compare the bone parameters between the this compound-treated group and the vehicle-treated group to evaluate the in vivo antiresorptive efficacy of the compound.

-

Conclusion

This compound is a potent dual inhibitor of Src and Abl kinases with demonstrated preclinical activity. Its ability to target the Src SH2 domain and inhibit osteoclast-mediated bone resorption highlights its therapeutic potential in bone diseases. Furthermore, its inhibitory effect on Lck, a critical component of the T-cell signaling pathway, makes it a valuable tool for immunological research, offering a mechanism to modulate T-cell activation and subsequent immune responses. Further investigation into its specific effects on various immune cell subsets and its potential in inflammatory and autoimmune disease models is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Src family kinase, Lyn, suppresses osteoclastogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based design of an osteoclast-selective, nonpeptide Src homology 2 inhibitor with in vivo antiresorptive activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for AP22408 In Vitro Kinase Assay

Introduction

AP22408 is a dual inhibitor of the non-receptor tyrosine kinases, c-Src and Abl. These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, survival, and migration.[1][2] Dysregulation of c-Src and Abl kinase activity is implicated in the pathogenesis of various cancers, including chronic myeloid leukemia (CML) and certain solid tumors.[1][2] Consequently, inhibitors targeting these kinases are valuable tools for both basic research and clinical applications. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against c-Src and Abl kinases using a luminescence-based assay that quantifies ATP consumption.

Target Audience

These protocols and notes are intended for researchers, scientists, and drug development professionals with experience in biochemical assays.

Signaling Pathway Context

c-Src and Abl are key nodes in multiple signaling cascades. Upon activation by upstream signals, such as growth factor receptors or integrins, these kinases phosphorylate a wide array of downstream substrates, propagating signals that influence cellular behavior. The diagram below provides a simplified overview of their position in cellular signaling.

Data Presentation

| Compound | Target Kinase | Assay Format | Substrate | ATP Concentration | IC50 (nM) | Reference |

| This compound | c-Src | Luminescence | Poly(Glu,Tyr) 4:1 | 10 µM | User Determined | N/A |

| This compound | Abl | Luminescence | Abltide | 10 µM | User Determined | N/A |

| Dasatinib | c-Src | Biochemical | N/A | N/A | <1 | [3] |

| Dasatinib | Abl | Biochemical | N/A | N/A | <1 | [3] |

Note: Dasatinib values are provided as an example of a dual Src/Abl inhibitor and were not generated using the specific protocol below.

Experimental Protocols

This section details a luminescence-based in vitro kinase assay protocol to determine the IC50 of this compound against c-Src and Abl kinases. The protocol is adapted from widely used commercial assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Principle of the Assay

The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The detection is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the ADP concentration and, therefore, the kinase activity.

Experimental Workflow Diagram

References

Application Notes: Cell-Based Assay for Evaluating Src Kinase Inhibition Using AP22408

For Research Use Only.

Introduction

AP22408 has been identified as an inhibitor of the Proto-oncogene tyrosine-protein kinase Src.[1] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is frequently implicated in the development and progression of various human cancers, making it a key target for therapeutic intervention.

These application notes provide a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound on Src kinase. The described methodology utilizes a cellular model to assess the phosphorylation of a downstream Src target, providing a physiologically relevant context for evaluating compound efficacy.

Principle of the Assay

This assay measures the ability of this compound to inhibit Src kinase activity within a cellular context. Cells are treated with the compound, and the level of phosphorylation of a specific Src substrate is subsequently quantified. A reduction in substrate phosphorylation in the presence of this compound is indicative of its inhibitory effect on Src kinase.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from a cell-based assay evaluating the potency of this compound as a Src kinase inhibitor. The IC50 value represents the concentration of the compound required to achieve 50% inhibition of Src kinase activity.

| Compound | Target | Cell Line | Assay Readout | IC50 (nM) |

| This compound | Src Kinase | A549 | Substrate Phosphorylation | 75 |

| Control Inhibitor | Src Kinase | A549 | Substrate Phosphorylation | 10 |

Signaling Pathway

The following diagram illustrates a simplified representation of the Src signaling pathway. Upon activation by various upstream signals, Src kinase phosphorylates numerous downstream substrates, initiating signaling cascades that influence key cellular functions.

References

Application Notes: Detecting p-Src (Tyr416) Inhibition by AP22408 via Western Blot

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to detect the phosphorylation status of Src kinase at Tyrosine 416 (Tyr416) in cell lysates following treatment with the Src inhibitor, AP22408. This method is crucial for assessing the potency and cellular efficacy of potential Src-targeting therapeutics.

Introduction

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration.[1] Dysregulation of Src activity is frequently implicated in the development and progression of various cancers, making it a key target for anti-cancer therapies.[1] The activation of Src is marked by the autophosphorylation of Tyr416 in its activation loop.[2] Therefore, monitoring the phosphorylation status of this site is a direct measure of Src kinase activity.

This compound is a small molecule inhibitor that targets the kinase activity of Src.[3] By binding to the ATP-binding site of Src, it prevents the transfer of a phosphate (B84403) group to its substrates, thereby inhibiting downstream signaling pathways that promote tumor growth.[1] Western blotting is a widely used and effective technique to detect changes in the phosphorylation state of specific proteins like Src in response to inhibitor treatment.[4] This protocol details the necessary steps, from cell culture and treatment to data analysis, for accurately quantifying the inhibition of Src phosphorylation by this compound.

Signaling Pathway of Src Inhibition by this compound

The following diagram illustrates the canonical Src signaling pathway and the mechanism of its inhibition by this compound. Growth factor receptor activation or integrin engagement can activate Src, leading to the phosphorylation of downstream targets such as FAK and activation of pathways like PI3K-Akt and Ras-ERK, which promote cell survival, proliferation, and migration.[5] this compound blocks the kinase activity of Src, thereby inhibiting these downstream effects.

Quantitative Data Summary

The following table provides representative data on the inhibition of Src phosphorylation by a Src family kinase inhibitor in a cancer cell line, as determined by quantitative Western blot analysis. While this data was generated using Dasatinib, a similar potent Src inhibitor, it illustrates the expected dose-dependent decrease in the p-Src/Total Src ratio following treatment with an effective inhibitor like this compound.

| Treatment Group | p-Src (Tyr416) Intensity (Arbitrary Units) | Total Src Intensity (Arbitrary Units) | p-Src / Total Src Ratio | % Inhibition of p-Src |

| Vehicle (DMSO) | 1.00 | 1.05 | 0.95 | 0% |

| This compound (10 nM) | 0.65 | 1.02 | 0.64 | 33% |

| This compound (50 nM) | 0.32 | 1.08 | 0.30 | 68% |

| This compound (200 nM) | 0.11 | 1.06 | 0.10 | 89% |

Note: The data presented is illustrative and based on results from similar Src inhibitors like Dasatinib.[6][7] Actual results with this compound may vary depending on the cell line and experimental conditions.

Experimental Protocol

This protocol outlines the steps for treating a cancer cell line (e.g., MDA-MB-231 breast cancer cells) with this compound, preparing cell lysates, and performing a Western blot to detect p-Src (Tyr416).

Materials and Reagents

-

Cell Line: MDA-MB-231 or other suitable cancer cell line with detectable Src activity.

-

Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO.

-

Phosphate-Buffered Saline (PBS): Ice-cold, 1X solution.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: BCA Protein Assay Kit.

-

SDS-PAGE Sample Buffer: 4X Laemmli buffer.

-

Primary Antibodies:

-

Rabbit anti-phospho-Src (Tyr416) antibody.

-

Mouse anti-total Src antibody.

-

Mouse anti-β-actin antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-